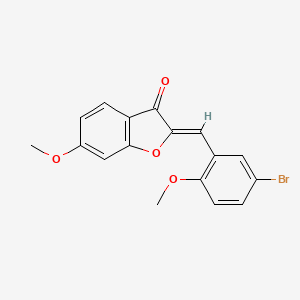

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one

Description

(Z)-2-(5-Bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configuration benzylidene substituent at the C2 position. The molecule features a bromine atom at the C5 position and methoxy groups at C2 and C6 of the benzofuran core (Fig. 1).

Properties

IUPAC Name |

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO4/c1-20-12-4-5-13-15(9-12)22-16(17(13)19)8-10-7-11(18)3-6-14(10)21-2/h3-9H,1-2H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEZRRMZIIGDAJ-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound belonging to the benzofuran family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on current research findings.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C16H14BrO3

- SMILES : COC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2)C(=C/C=C/C(=O)C)O

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including (Z)-2-(5-bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 12.61 | Induction of apoptosis via ROS generation |

| PC3 (Prostate) | 19.92 | Cell cycle arrest in G1/S phase |

| SW620 (Colon) | 9.73 | Inhibition of cell proliferation |

| HePG2 (Liver) | 7.94 | Dual inhibitory effect on cell cycle and apoptosis |

The compound's effectiveness is attributed to its ability to induce reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases, which are crucial for apoptosis .

Anti-inflammatory Effects

Benzofuran derivatives have been recognized for their anti-inflammatory properties. Research indicates that (Z)-2-(5-bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

- Inhibition Rates :

- TNF-α: 93.8%

- IL-1: 98%

- IL-8: 71%

These effects are mediated through the suppression of NF-κB activity in macrophages, which plays a pivotal role in inflammation .

Apoptosis Induction

The mechanism by which (Z)-2-(5-bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one induces apoptosis involves several pathways:

- ROS Generation : Increased levels of ROS disrupt mitochondrial membrane potential, leading to cytochrome c release and caspase activation.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

- Caspase Activation : Studies have shown significant increases in caspase 3 and 7 activities after exposure to the compound, indicating strong pro-apoptotic activity .

Case Studies

Recent investigations into the biological activity of similar benzofuran compounds have provided insights into their therapeutic potential:

- Study on K562 Cells : A study demonstrated that compounds with similar structures to (Z)-2-(5-bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one significantly increased ROS levels and induced apoptosis in K562 leukemia cells through mitochondrial pathways .

- Prostate Cancer Research : Another study evaluated the effects on PC3 cells, revealing that treatment with the compound led to a notable reduction in cell viability and induction of apoptosis via ROS-mediated pathways .

Scientific Research Applications

DRAK2 Inhibition

One of the notable applications of compounds related to benzofuran-3(2H)-one derivatives is their role as inhibitors of the Death-Associated Protein Kinase 2 (DRAK2). DRAK2 is implicated in apoptosis and is a target for diabetes treatment. Studies have shown that certain benzofuran derivatives exhibit moderate inhibitory activity against DRAK2, with compounds demonstrating IC50 values in the low micromolar range. For instance, a related compound was identified with an IC50 of 3.15 μM, and further structure-activity relationship studies led to the development of more potent derivatives with IC50 values as low as 0.25 μM .

Tyrosinase Inhibition

Another significant application is in the inhibition of tyrosinase, an enzyme crucial for melanin production. Tyrosinase inhibitors are sought after for their potential in treating hyperpigmentation disorders. Research has indicated that benzofuran derivatives can act as effective tyrosinase inhibitors. For example, specific aurones derived from benzofuran showed significant inhibition of human melanocyte-tyrosinase, with some compounds achieving up to 75% inhibition at concentrations as low as 0.1 mM . The presence of hydroxyl groups on the aromatic rings enhances this inhibitory activity.

Clay Catalysis

Recent studies have explored environmentally friendly synthetic routes for creating benzofuran derivatives using clay catalysis. This method involves the solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation, yielding new acylaurones with high efficiency (around 80% yield) . This approach not only simplifies the synthesis process but also reduces the environmental impact associated with traditional organic synthesis methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to enhance reaction rates and yields in the preparation of benzofuran derivatives. This technique allows for rapid heating and improved reaction conditions, leading to higher product yields compared to conventional heating methods . The application of microwave irradiation in synthesizing (Z)-2-(5-bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one demonstrates its utility in modern organic chemistry.

Structural Characterization

The structural properties of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one can be elucidated through various spectroscopic techniques such as NMR and mass spectrometry. These methods allow researchers to confirm the identity and purity of synthesized compounds, providing insights into their chemical behavior and potential reactivity.

Case Study: DRAK2 Inhibitors

A study focusing on the SAR (Structure-Activity Relationship) of benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring significantly influence DRAK2 inhibitory activity. The most potent compounds were found to exhibit not only improved selectivity against other kinases but also enhanced protective effects on islet β-cells against apoptosis .

Case Study: Tyrosinase Inhibition

In another investigation, a series of aurones were synthesized and evaluated for their tyrosinase inhibition capabilities. The study identified key structural features that contribute to enhanced inhibitory activity, such as the presence of hydroxyl groups at strategic positions on the aromatic rings . These findings underscore the importance of structural optimization in developing effective therapeutic agents.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzofuranone Derivatives

Key Observations:

- Halogen vs.

- Positional Effects: Methoxy groups at C2 and C6 (target) may enhance resonance stabilization of the benzofuran core compared to compounds with substituents at C7 () or fused rings () .

Spectral and Crystallographic Data

- 13C NMR Shifts: The carbonyl (C=O) resonance in benzofuranones typically appears at δ ~180–183 ppm, as seen in (δ 182.86) . Methoxy groups resonate at δ ~55–60 ppm, while aromatic carbons adjacent to electron-withdrawing groups (e.g., Br) show downfield shifts (e.g., δ 129.83 in ) .

- Hydrogen Bonding: Dihydroxy derivatives () exhibit strong intermolecular hydrogen bonds, which may enhance crystalline packing compared to brominated analogs .

Q & A

Basic: What synthetic methodologies are established for synthesizing (Z)-2-(5-bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one?

The compound is synthesized via a Claisen-Schmidt condensation between 5-bromo-2-methoxybenzaldehyde and 6-methoxybenzofuran-3(2H)-one under acidic conditions (e.g., HCl/EtOH), followed by purification via column chromatography . Key steps include:

- Z-configuration control : Achieved by steric hindrance during condensation (reflux at 60°C for 8–12 hours).

- Demethylation : For derivatives requiring free hydroxyl groups, BBr₃ in dichloromethane at −78°C is used, with yields >85% under anhydrous conditions .

- Bromination : Electrophilic substitution at the 5-position of the benzofuran core using N-bromosuccinimide (NBS) in DMF .

Basic: How is the Z-configuration confirmed experimentally?

The Z-configuration is verified using:

- ¹H NMR : The benzylidene proton (δ 7.38–7.19 ppm) shows coupling constants (J = 8.3–8.4 Hz) consistent with restricted rotation .

- NOESY : Cross-peaks between the benzylidene proton and adjacent methoxy groups confirm spatial proximity .

- X-ray crystallography : For crystalline derivatives, dihedral angles between the benzylidene and benzofuran moieties (typically <10°) validate the Z-isomer .

Advanced: How can researchers optimize low yields in demethylation reactions?

Low yields during demethylation often result from moisture interference or incomplete reaction . Optimization strategies include:

- Strict anhydrous conditions : Use of molecular sieves and argon atmosphere during BBr₃ addition .

- Sequential protection : Introduce acetyl groups prior to bromination to reduce side reactions, improving yields from 55% to 67% .

- Alternative reagents : Explore boron tribromide-dimethyl sulfide complexes for milder conditions .

Advanced: How should contradictory ¹³C NMR data in DMSO-d6 vs. CD₃OD be resolved?

Contradictions arise from solvent polarity effects and hydrogen bonding :

- Multi-solvent analysis : Compare DMSO-d6 (δ 183.10 for carbonyl) and CD₃OD (δ 181.85) to identify solvent-dependent shifts .

- Variable-temperature NMR : At 80°C, broadening of phenolic OH signals (δ 9.37–10.82 ppm) confirms hydrogen bonding .

- DFT calculations : Use B3LYP/6-311+G(d,p) to predict chemical shifts and validate assignments .

Advanced: What structure-activity relationships (SAR) guide biological activity optimization?

Key SAR insights include:

- Bromo substitution : A 5-bromo group enhances antioxidant activity (IC₅₀ = 4.20 μg/mL vs. 22.1 μg/mL for non-brominated analogs) by increasing electrophilicity .

- Methoxy positioning : 2- and 6-methoxy groups improve metabolic stability but reduce aqueous solubility (logP = 2.8) .

- Hydroxyl groups : Free 4'-OH and 6-OH moieties are critical for antiplatelet activity (85% inhibition at 50 μM) via hydrogen bonding with COX-1 .

Advanced: What computational methods predict reactivity in benzofuranone derivatives?

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-1, with binding energies <−8.5 kcal/mol) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict sites for electrophilic attack .

- MD simulations : Assess stability in aqueous solutions (RMSD < 0.2 nm over 100 ns) to guide formulation .

Basic: What spectroscopic techniques are essential for characterization?

- HRMS : Confirm molecular ions (e.g., [M-H]⁻ at m/z 285.0405) with <2 ppm error .

- 2D NMR : Use HSQC to correlate ¹H (δ 6.81 ppm) and ¹³C (δ 107.51 ppm) signals for aromatic protons .

- FT-IR : Identify carbonyl stretches (νC=O = 1685 cm⁻¹) and methoxy C-O vibrations (ν = 1240 cm⁻¹) .

Advanced: How can stability issues in aqueous solutions be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.